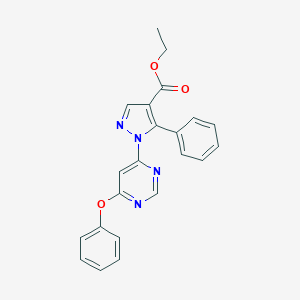![molecular formula C16H10F2N4S B287256 3-(4-Fluorobenzyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287256.png)
3-(4-Fluorobenzyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Fluorobenzyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained interest in scientific research due to its potential applications in medicine. This compound has been synthesized using various methods and has shown promising results in various studies.
作用機序
The mechanism of action of 3-(4-Fluorobenzyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes or proteins involved in cell growth and division. It may also induce apoptosis by activating caspases, which are enzymes that play a role in programmed cell death.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including tyrosine kinases and topoisomerases. It has also been found to induce DNA damage and inhibit DNA synthesis. In addition, it has been reported to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
3-(4-Fluorobenzyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various studies. However, there are also limitations to using this compound in lab experiments. It may have limited solubility in certain solvents and may be toxic at high concentrations.
将来の方向性
There are several future directions for research on 3-(4-Fluorobenzyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its potential applications in medicine, including its anticancer, antifungal, and antibacterial properties. Another direction is to study its mechanism of action in more detail to understand how it inhibits cell growth and induces apoptosis. Additionally, future research could focus on improving the synthesis method and exploring its potential as a lead compound for drug development.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various scientific studies. It has potential applications in medicine, including its anticancer, antifungal, and antibacterial properties. The synthesis method has been reported in various studies, and the mechanism of action is not fully understood. Future research could focus on further investigating its potential applications, studying its mechanism of action, and improving the synthesis method.
合成法
The synthesis of 3-(4-Fluorobenzyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in various studies. One of the methods involves the reaction of 4-fluorobenzylamine and 2-fluorobenzoyl chloride in the presence of triethylamine and 1,2,4-triazole-3-thiol. The reaction mixture is then refluxed in ethanol to yield the desired product. Another method involves the reaction of 4-fluorobenzylamine, 2-fluorobenzoyl chloride, and 1,2,4-triazole-3-thiol in the presence of triethylamine and dichloromethane. The reaction mixture is then refluxed and purified to obtain the desired product.
科学的研究の応用
3-(4-Fluorobenzyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in medicine. It has been reported to have anticancer, antifungal, and antibacterial properties. In one study, it was found to inhibit the growth of breast cancer cells and induce apoptosis. In another study, it was found to have antifungal activity against Candida albicans. It has also been reported to have antibacterial activity against Staphylococcus aureus and Escherichia coli.
特性
分子式 |
C16H10F2N4S |
|---|---|
分子量 |
328.3 g/mol |
IUPAC名 |
6-(2-fluorophenyl)-3-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H10F2N4S/c17-11-7-5-10(6-8-11)9-14-19-20-16-22(14)21-15(23-16)12-3-1-2-4-13(12)18/h1-8H,9H2 |
InChIキー |
BMUZVAUPICFUSR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F)F |
正規SMILES |
C1=CC=C(C(=C1)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![N-[1-(4-chlorophenyl)ethyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B287184.png)



![3-(4-Fluorophenyl)-6-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287194.png)
